N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure that integrates a benzofuran moiety with an oxadiazole ring and a carboxamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound can be synthesized through various chemical methods and is available from chemical suppliers and research institutions. Its molecular formula is with a molecular weight of approximately 364.36 g/mol. The compound's CAS number is 922122-99-4, which can be used for identification in chemical databases.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its oxadiazole ring. It also belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography can be employed for monitoring reaction progress.
The molecular structure of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can be represented using various notations:
COc1cccc2c1oc(c2)c1nnc(o1)NC(=O)c1ccc2c(c1)scn2
InChI=1S/C19H16N4O4/c20-18(23)16(14-9-12(21)15(22)13(14)10-17(18)24)19(25)26-11(6-7-8)5/h6-10H,11H2,(H,20,23)(H,25,26)/i3D
The compound exhibits a complex structure that includes multiple rings and functional groups contributing to its chemical properties and biological activity.
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide may undergo various chemical reactions typical for compounds containing oxadiazole and carboxamide functionalities:
Understanding these reactions requires knowledge of reaction conditions such as pH, temperature, and solvent effects which can significantly influence reaction pathways and product distributions.
While specific mechanisms for this compound are not extensively documented, compounds containing benzofuran and oxadiazole structures often exhibit biological activities such as anti-inflammatory or antimicrobial effects. The proposed mechanism may involve:
Further studies are required to elucidate the precise mechanism of action through pharmacological assays and molecular docking studies.
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is expected to have:
Key chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide insights into its thermal stability and phase transitions.
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: